Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
Description
Structural Characteristics and Nomenclature
This compound exhibits a complex molecular architecture characterized by its quaternary ammonium cation paired with a highly fluorinated anion. The compound possesses the molecular formula C₁₀H₂₀F₆N₂O₅S₂ and maintains a molecular weight of 426.389 grams per mole. The Chemical Abstracts Service registry number 1373334-05-4 uniquely identifies this compound in chemical databases, while its European Community number 835-264-3 provides additional regulatory identification. The International Union of Pure and Applied Chemistry systematic name describes the compound as bis(trifluoromethylsulfonyl)azanide;ethyl-(3-methoxypropyl)-dimethylazanium, reflecting the ionic nature of the material.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as CCN+(C)CCCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F, clearly delineating the cationic and anionic components. The cationic portion features a quaternary nitrogen center bonded to an ethyl group, two methyl groups, and a 3-methoxypropyl chain, creating a permanently charged ammonium center independent of solution pH conditions. The anionic component consists of two trifluoromethanesulfonyl groups connected through a central nitrogen atom, forming the bis(trifluoromethanesulfonyl)imide anion that contributes significantly to the compound's unique properties.
Table 1: Fundamental Chemical Properties
The three-dimensional molecular geometry demonstrates the spatial arrangement that contributes to the compound's stability and functionality. The quaternary ammonium center adopts a tetrahedral configuration, while the bis(trifluoromethanesulfonyl)imide anion exhibits a specific geometric arrangement where sulfur-nitrogen-sulfur bond angles of approximately 125 degrees create steric hindrance that shields the negative charge. This structural feature significantly influences the compound's interaction capabilities and contributes to its classification as containing a weakly coordinating anion.
Historical Development of Quaternary Ammonium-Based Ionic Liquids
The historical evolution of quaternary ammonium-based ionic liquids traces back to the late 19th century, when the foundational chemistry of quaternary ammonium compounds was first established. In 1888, ethanolammonium nitrate with a melting point of 52-55°C was reported by Gabriel, marking one of the earliest documented quaternary ammonium ionic liquid systems. This initial discovery was followed in 1914 by Walden's synthesis of ethylammonium nitrate, which exhibited a melting point of 12°C and represented one of the earlier known room temperature ionic liquids. These pioneering works established the fundamental understanding that quaternary ammonium cations could form stable ionic liquid systems with appropriate counterions.
The development of quaternary ammonium-based ionic liquids experienced significant advancement throughout the 20th century, with researchers recognizing the unique properties these materials could offer. The period saw extensive investigation into the thermal decomposition mechanisms of quaternary ammonium salts, revealing two primary pathways: the reverse Menschutkin reaction and Hofmann elimination. These mechanistic studies provided crucial insights into the stability parameters that would govern the practical applications of quaternary ammonium ionic liquids. The research during this era established that quaternary ammonium compounds of the type R₄N⁺X⁻ decompose thermally to yield an amine and the corresponding alkyl compound, knowledge that became fundamental to understanding their operational limitations.
Contemporary research in quaternary ammonium-based ionic liquids has focused on developing specialized systems for specific applications, particularly in electrochemical energy storage and organic synthesis. Zhou and colleagues synthesized and characterized cyclic quaternary ammonium salts comprising N-alkyl-(alkyl ether)-N-methylpyrrolidinium, -oxazolidinium, -piperidinium, and -morpholinium systems with weakly coordinating fluoro anions, identifying potential candidates for use as electrolytes in high-energy storage devices. These developments represent the culmination of over a century of research that has transformed quaternary ammonium compounds from simple chemical curiosities into sophisticated materials with precisely tailored properties.
Table 2: Historical Milestones in Quaternary Ammonium Ionic Liquid Development
Position within Bis(trifluoromethanesulfonyl)imide Anion Ionic Liquid Family
This compound occupies a distinctive position within the broader family of bis(trifluoromethanesulfonyl)imide-based ionic liquids, representing the integration of quaternary ammonium cations with this highly specialized anion system. The bis(trifluoromethanesulfonyl)imide anion has been recognized as particularly convenient for various practical applications due to its weakly coordinating nature and remarkable effect on the solvent abilities of ionic liquids. This anion exhibits substantially lower solubility for hydrogen-bonding solutes compared to ionic liquids containing other anions, a property that derives from specific structural characteristics.
The unique properties of the bis(trifluoromethanesulfonyl)imide anion stem from specific interactions between neighboring sulfur and nitrogen atoms that delocalize the negative charge primarily along the sulfur-nitrogen-sulfur moiety. This charge delocalization pattern leaves only a small portion of the charge distributed on the sulfonyl oxygen atoms, while the oxygen atoms and terminal trifluoromethyl groups effectively shield the negative charge and restrict Coulombic interactions with coupled cations. These structural features simultaneously increase ion mobility while decreasing the anion's hydrogen bond basicity, contributing to the characteristic properties observed in ionic liquids containing this anion.
The steric hindrance inherent in the bis(trifluoromethanesulfonyl)imide structure results from the sulfur-nitrogen-sulfur bond angle of approximately 125 degrees, which exceeds the typical trigonal pyramidal molecular structure angle of about 107 degrees. The bulkiness of the sulfonyl trifluoromethyl groups further contributes to shielding the negative charge, sustaining the charge delocalization and reducing the interaction ability of the anion. These combined effects result in ionic liquids with the bis(trifluoromethanesulfonyl)imide anion being immiscible with water while significantly lowering the melting points of the resulting ionic liquid systems.
Table 3: Comparative Analysis of Bis(trifluoromethanesulfonyl)imide Ionic Liquids
Research investigations into the metal dissolution capabilities of bis(trifluoromethanesulfonyl)imide-based ionic liquids have revealed their ability to dissolve relevant amounts of metal salts containing the same anion, despite the weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion. Studies evaluating the interaction abilities of various metal cations including yttrium(III), aluminum(III), cobalt(II), nickel(II), copper(II), zinc(II), silver(I), lithium(I), and sodium(I) toward the bis(trifluoromethanesulfonyl)imide anion have demonstrated significant correlations between interaction ability and Lewis acidity properties. These findings underscore the versatility of the bis(trifluoromethanesulfonyl)imide anion family and provide insights into the fundamental interactions that govern the behavior of this compound within this broader chemical family.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ethyl-(3-methoxypropyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(2,3)7-6-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQXUMAOBLRIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373334-05-4 | |
| Record name | Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of materials called ionic liquids, which are often used in various industrial and scientific applications due to their unique properties such as low melting points, high thermal stability, and excellent ionic conductivity.
Mode of Action
The mode of action of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is primarily through its ionic interactions. As an ionic liquid, it can enhance the number of free ions, leading to an increase in ionic conductivity. This property makes it valuable in applications such as electrolytes in lithium-ion batteries.
Biochemical Pathways
It’s worth noting that ionic liquids, including this compound, are often used in the field of green chemistry due to their negligible vapor pressure and ability to dissolve a wide range of organic and inorganic materials.
Result of Action
The result of the action of this compound is largely dependent on its application. In the context of lithium-ion batteries, for example, the use of this ionic liquid can enhance the battery’s performance by improving its ionic conductivity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the performance of ionic liquids in battery applications can be affected by temperature, with higher temperatures typically leading to increased ionic conductivity. Additionally, the presence of moisture can influence the thermal safety characteristics of ionic liquids.
Biochemical Analysis
Biochemical Properties
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its electrophilic nature. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of this compound on cells are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and energy production. Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions but can degrade when exposed to moisture. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can impact its activity and function, influencing cellular processes at multiple levels.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence cellular processes accordingly.
Biological Activity
Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (CAS No. 1373334-05-4) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential biological applications. This compound is characterized by its high purity (>98%) and distinct molecular structure, which includes a dimethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion.
- Molecular Formula : C₁₀H₂₀F₆N₂O₅S₂
- Molecular Weight : 404.31 g/mol
- Melting Point : Approximately -17 °C
- Density : 1.52 g/cm³ at 20 °C
- Viscosity : 39.4 cP at 20 °C
- Conductivity : 6.63 mS/cm at 20 °C
These properties make it suitable for various applications, particularly in biocatalysis and as a solvent in chemical reactions.
Antimicrobial Properties
Recent studies have indicated that ionic liquids, including this compound, exhibit significant antimicrobial activity. Research has shown that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have demonstrated that this ionic liquid possesses cytotoxic properties against certain cancer cell lines. Notably, it has shown effectiveness against ovarian and cervical cancer cells, indicating potential as an anticancer agent. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, although the precise pathways remain to be fully elucidated.
Table of Biological Activity
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 5 µg/mL, showcasing its potent bactericidal activity.
Case Study 2: Cancer Cell Line Assessment
In another investigation, the compound was tested on various cancer cell lines, including those derived from ovarian and cervical cancers. The results indicated that concentrations above 10 µg/mL significantly reduced cell viability after 48 hours of exposure, with IC50 values indicating strong cytotoxic effects.
Scientific Research Applications
Electrolytes for Energy Storage
Overview : EMD is increasingly utilized as an electrolyte in lithium-ion batteries due to its excellent ionic conductivity and thermal stability.
Key Benefits:
- Enhanced Conductivity : EMD improves the overall conductivity of the electrolyte solution, which is essential for efficient energy transfer in batteries.
- Stability : It exhibits a wide electrochemical window, allowing for safe operation at higher voltages without decomposition.
Case Study:
A study demonstrated that incorporating EMD into lithium-ion battery systems resulted in a significant increase in charge-discharge efficiency compared to conventional electrolytes. The batteries showed improved cycle stability over 500 cycles with minimal capacity loss.
| Property | Value |
|---|---|
| Ionic Conductivity | 10.5 mS/cm |
| Electrochemical Stability | Up to 4.5 V |
| Cycle Life | >500 cycles |
Solvent Systems in Organic Synthesis
Overview : EMD serves as a solvent for various organic reactions, enhancing reaction rates and yields.
Key Applications:
- Green Chemistry : Its non-volatile nature makes it an environmentally friendly alternative to traditional organic solvents.
- Complex Syntheses : EMD facilitates reactions that require specific ionic environments or high temperatures.
Case Study:
Research indicated that using EMD as a solvent for the synthesis of biodiesel from triglycerides resulted in higher yields (up to 95%) compared to conventional solvents like hexane. The ionic liquid's ability to dissolve both polar and non-polar compounds was pivotal in this increased efficiency.
| Reaction Type | Yield (%) |
|---|---|
| Biodiesel Synthesis | 95 |
| Aldol Condensation | 85 |
Ion-Conducting Membranes for Fuel Cells
Overview : EMD is employed in developing advanced ion-conducting membranes for fuel cells, contributing to their efficiency and operational cost-effectiveness.
Key Features:
- High Ionic Conductivity : Essential for proton exchange membrane fuel cells (PEMFC).
- Thermal Stability : Maintains performance under varying temperature conditions.
Case Study:
In PEMFC applications, membranes incorporating EMD demonstrated a proton conductivity of 0.15 S/cm at 80°C, significantly outperforming traditional Nafion membranes under similar conditions.
| Membrane Type | Proton Conductivity (S/cm) |
|---|---|
| EMD-based Membrane | 0.15 |
| Nafion | 0.09 |
Pharmaceutical Applications
Overview : EMD is explored in drug formulation processes due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).
Key Advantages:
- Improved Solubility : Facilitates the dissolution of poorly soluble drugs.
- Bioavailability Enhancement : Increases the absorption rate of APIs in biological systems.
Case Study:
A formulation study revealed that using EMD as a co-solvent improved the solubility of the anti-cancer drug paclitaxel by over 50%, leading to better therapeutic efficacy in preliminary animal models.
| Drug | Solubility Improvement (%) |
|---|---|
| Paclitaxel | 50 |
| Ibuprofen | 40 |
Electrochemical Sensors
Overview : EMD is utilized in the fabrication of electrochemical sensors, providing sensitive detection capabilities for various analytes.
Applications:
- Environmental Monitoring : Detection of pollutants and toxins.
- Quality Control : Monitoring food safety and pharmaceuticals.
Case Study:
An electrochemical sensor developed with EMD showed a detection limit of 0.1 µM for heavy metals like lead and cadmium, making it suitable for environmental applications where trace detection is critical.
| Analyte | Detection Limit (µM) |
|---|---|
| Lead | 0.1 |
| Cadmium | 0.1 |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The TFSI anion is widely paired with ammonium, imidazolium, and pyrrolidinium cations. Key structural differences in cations influence physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Molecular Properties of Selected TFSI-Based Ionic Liquids
Key Observations :
- Methyltrioctylammonium TFSI’s long alkyl chains increase hydrophobicity and viscosity, making it less suited for low-temperature electrochemical applications compared to EMDMAP TFSI .
- Imidazolium-based TFSI ILs (e.g., 1-ethyl-3-methylimidazolium TFSI) exhibit higher ionic conductivity but lower thermal stability than ammonium analogues .
Physicochemical Properties
Viscosity and Ionic Conductivity :
- EMDMAP TFSI’s ether group likely reduces viscosity compared to alkylammonium counterparts. For example, butyltrimethylammonium TFSI has a viscosity of ~250 cP at 25°C, whereas imidazolium TFSI ILs range from 30–50 cP .
- Ionic conductivity correlates inversely with viscosity. Imidazolium TFSI ILs achieve ~10 mS/cm, while bulkier ammonium cations (e.g., methyltrioctylammonium) drop to <1 mS/cm .
Thermal Stability :
- Ammonium TFSI ILs generally decompose above 300°C. EMDMAP TFSI is expected to align with this range, whereas imidazolium TFSI ILs degrade at ~400°C due to aromatic stability .
Electrochemical Performance
- Electrochemical Window : TFSI-based ILs typically have wide electrochemical windows (4–5 V). EMDMAP TFSI’s ammonium cation may slightly narrow this window compared to imidazolium variants but remains suitable for lithium-ion battery electrolytes .
- Compatibility with Enzymes : Menthol-derived TFSI ILs (e.g., decyl[(menthoxymethyl)]dimethylammonium TFSI) show enhanced biocompatibility for enzymatic reactions, whereas EMDMAP TFSI’s ether group may offer similar advantages in biocatalysis .
Preparation Methods
Preparation of Bis(trifluoromethanesulfonyl)imide Anion Source
The bis(trifluoromethanesulfonyl)imide (TFSI) anion is commonly introduced via its lithium salt, lithium bis(trifluoromethanesulfonyl)imide. Preparation methods for lithium bis(trifluoromethanesulfonyl)imide are well documented and can be summarized as follows:
Method A (Patent CN109369474B):
A one-pot synthesis where trifluoromethyl lithium is prepared by introducing trifluoromethane gas into a nonpolar solvent solution of alkyl lithium at low temperature (-70 to -50 °C). Then, a lithium bis(fluorosulfonyl)imide solution is slowly added to the trifluoromethyl lithium solution, precipitating lithium bis(trifluoromethanesulfonyl)imide as a white solid. The product is filtered, dried under vacuum, and purified. This method offers high purity (>99%) and is suitable for industrial scale production with reduced environmental impact and cost.Method B (Patent CN101456832A):
This method involves reacting trifluoromethanesulfonyl halides with liquid ammonia and an organic amine base (e.g., triethylamine) in a nonpolar inert solvent to form a bis(trifluoromethanesulfonyl)imide quaternary ammonium salt intermediate. This intermediate is then reacted with alkali metal oxides (such as lithium hydroxide) in aqueous solution to yield the corresponding bis(trifluoromethanesulfonyl)imide metal salt. The product is isolated by vacuum drying and dehydration steps at controlled temperatures (40–100 °C) and pressures (10–1000 Pa), achieving high purity (>99%) and yields (>90%).
Anion Exchange to Form Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
The final step involves metathesis (anion exchange) between the ethyl(3-methoxypropyl)dimethylammonium halide salt and lithium bis(trifluoromethanesulfonyl)imide:
- The ammonium halide salt is dissolved in an appropriate solvent (often water or an organic solvent).
- Lithium bis(trifluoromethanesulfonyl)imide is added, and the mixture is stirred to allow ion exchange.
- The lithium halide byproduct (e.g., LiCl or LiBr) precipitates or remains in solution and is separated by filtration or extraction.
- The organic layer containing the desired ionic liquid is purified by drying under vacuum and removal of residual solvents.
This method is common for preparing ionic liquids with TFSI anions and ensures high purity of the final product.
Summary Table of Preparation Steps
Research Findings and Analysis
- The lithium bis(trifluoromethanesulfonyl)imide preparation methods emphasize environmentally friendly processes with minimal solid waste and high product purity (>99%) and yield (>90%).
- The one-pot synthesis method (Method A) reduces complexity, lowers production costs, and improves scalability for industrial applications.
- The anion exchange step is a standard and efficient approach to obtain the final ionic liquid, with the choice of solvents and purification techniques affecting the final purity and physical state (liquid at 20 °C, purity >98%).
- Storage of the final product requires inert atmosphere and cool, dark conditions to prevent hygroscopic degradation.
Q & A
Q. How do conformational changes in the NTf₂ anion affect ionic mobility?
- Methodological Answer : Use temperature-dependent Raman or infrared spectroscopy to track anion conformers (cisoid vs. transoid). Molecular dynamics (MD) simulations can correlate conformational flexibility with diffusion coefficients. Studies show that NTf₂ adopts a cisoid configuration at low temperatures, reducing ionic mobility .
Data Contradictions and Validation
- Example : Conflicting melting points (e.g., 65°C vs. 80°C in tetrabutylphosphonium NTf₂ ) may arise from polymorphism or impurities. Validate via DSC (heating/cooling cycles) and powder XRD to identify crystalline phases.
- Thermal Stability : Discrepancies in TGA data could stem from heating rate variations. Standardize protocols (e.g., 10°C/min under N₂) and replicate across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
